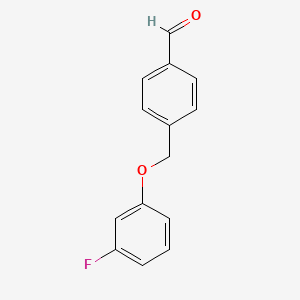

4-((3-Fluorophenoxy)methyl)benzaldehyde

Description

4-((3-Fluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 4-position with a (3-fluorophenoxy)methyl group. This structural motif combines the electrophilic aldehyde functionality with a lipophilic fluorinated aryl ether, making it a versatile intermediate in medicinal chemistry and materials science. The fluorine atom at the 3-position of the phenoxy group enhances metabolic stability and influences electronic properties, which can modulate binding affinity in biological systems .

Properties

IUPAC Name |

4-[(3-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDOARRXUFAXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-((3-Fluorophenoxy)methyl)benzaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 50-80°C

Industrial Production Methods

In an industrial setting, the production of 4-((3-Fluorophenoxy)methyl)benzaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form the corresponding carboxylic acid.

Reduction: Can be reduced to form the corresponding alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 4-((3-Fluorophenoxy)methyl)benzoic acid

Reduction: 4-((3-Fluorophenoxy)methyl)benzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Fluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenoxy)methyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((3-Fluorophenoxy)methyl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Fluorination Patterns

- 4-(3-Fluorophenoxy)benzaldehyde (CAS 939758-29-9): Lacks the methylene bridge between the benzaldehyde and phenoxy group. Similar logP values (estimated ~2.8) suggest comparable lipophilicity, but the absence of a methylene spacer may alter binding kinetics in enzyme interactions .

- 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (Co 102862): Features a semicarbazone moiety instead of an aldehyde, enhancing stability against oxidation. In vivo studies in rats show extensive metabolism, with the carboxylic acid derivative as the major metabolite. This contrasts with 4-((3-Fluorophenoxy)methyl)benzaldehyde, where the methylene bridge may slow hydrolysis .

- The difluoro-substituted analog exhibits stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic aromatic substitutions .

Structural Analogues with Modified Linkers

- 4-((3-Fluorophenoxy)methyl)piperidine hydrochloride: Replaces the benzaldehyde with a piperidine ring, converting the compound into a basic amine. This modification drastically alters solubility (higher aqueous solubility at physiological pH) and targets different biological pathways, such as ion channel modulation .

3-(3-Fluorophenylmethyl)-4-[(3-fluorophenyl)oxy]benzaldehyde (CAS 1000370-24-0) :

- Contains dual 3-fluorophenyl groups (one methyl-linked, one oxygen-linked), increasing molecular weight (338.35 g/mol vs. 244.23 g/mol for the parent compound).

- The bis-fluorinated structure may enhance binding to hydrophobic pockets in proteins but could complicate synthetic routes due to steric hindrance .

Metabolic and Pharmacokinetic Comparisons

- 4-(4-Fluorophenoxy)benzaldehyde semicarbazone: Exhibits enterohepatic recirculation in rats, with 74% of radioactivity excreted in urine and 10% retained in tissues after 5 days.

- 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Hydrochloride: A beta-blocker impurity with a hydroxypropylamine side chain. The amine functionality increases polarity (logP ~1.5), contrasting with the more lipophilic 4-((3-Fluorophenoxy)methyl)benzaldehyde, which may favor CNS penetration .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Functional Groups |

|---|---|---|---|---|---|

| 4-((3-Fluorophenoxy)methyl)benzaldehyde | Not Provided | C₁₄H₁₁FO₂ | 244.23 | ~2.8 | Aldehyde, Fluorophenoxy methyl |

| 4-(3-Fluorophenoxy)benzaldehyde | 939758-29-9 | C₁₃H₉FO₂ | 230.21 | ~2.6 | Aldehyde, Fluorophenoxy |

| 4-(3,4-Difluorophenoxy)benzaldehyde | 486449-90-5 | C₁₃H₈F₂O₂ | 248.20 | ~3.2 | Aldehyde, Difluorophenoxy |

| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | 1000370-24-0 | C₁₄H₁₁FN₃O₂ | 280.25 | ~2.1 | Semicarbazone, Fluorophenoxy |

*Estimated using fragment-based methods.

Biological Activity

4-((3-Fluorophenoxy)methyl)benzaldehyde is a fluorinated benzaldehyde derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring a fluorine atom and a phenoxy group, enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological targets.

- Molecular Formula : C₁₄H₁₃F O

- Molecular Weight : 232.25 g/mol

- Structure : The compound consists of a benzaldehyde core with a 3-fluorophenoxy group attached via a methylene bridge.

The biological activity of 4-((3-Fluorophenoxy)methyl)benzaldehyde is primarily attributed to its ability to interact with specific molecular targets:

- Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating its passage through biological membranes.

- Binding Affinity : The phenoxy group enhances binding affinity to various receptors and enzymes, modulating their activity and leading to desired biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 4-((3-Fluorophenoxy)methyl)benzaldehyde exhibit promising antimicrobial properties. The fluorinated structure may enhance membrane permeability, allowing the compound to penetrate microbial cells effectively.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds:

- A study demonstrated that piperidine derivatives, structurally similar to 4-((3-Fluorophenoxy)methyl)benzaldehyde, induced apoptosis in cancer cell lines. For instance, at concentrations of 1.0 µM, significant morphological changes were observed in MDA-MB-231 breast cancer cells. Higher concentrations (10 µM) resulted in increased caspase-3 activity by 1.33–1.57 times, indicating enhanced apoptotic markers .

Comparative Analysis

The following table summarizes the biological activities of 4-((3-Fluorophenoxy)methyl)benzaldehyde compared to structurally related compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-((3-Fluorophenoxy)methyl)benzaldehyde | Structure | Moderate | Yes |

| 3-Fluoro-4-(piperidin-1-yl)methylbenzaldehyde | Structure | High | Yes |

| 3-Fluoro-4-benzylamine | Structure | Low | Moderate |

Cytotoxicity in Cancer Cells

In one notable study, various piperidine-based compounds were evaluated for their cytotoxic effects on MDA-MB-231 cells. Results indicated that at a concentration of 1.0 µM, significant morphological changes occurred, while at higher concentrations (10 µM), apoptotic markers such as caspase-3 activity were notably enhanced .

Microtubule Destabilization

Another investigation focused on the mechanism by which related compounds destabilize microtubules in cancer cells, leading to cell cycle arrest and subsequent apoptosis. This mechanism is crucial for developing effective anticancer therapies targeting microtubule dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.